(1,3-Dichloropropyl)benzene

Description

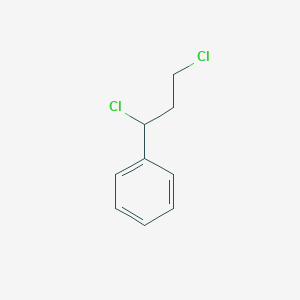

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloropropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFEXFACFLDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloropropyl Benzene and Its Stereoisomers

Conventional Chlorination Approaches to Access (1,3-Dichloropropyl)benzene

Conventional methods for synthesizing this compound typically rely on the transformation of functional groups, such as hydroxyl groups, into chlorides or the direct halogenation of hydrocarbon precursors.

A primary strategy involves the use of phenylpropanol scaffolds, where the hydroxyl groups are substituted by chlorine atoms using various chlorinating agents.

The conversion of 3-chloro-1-phenylpropan-1-ol (B142418) to this compound can be effectively achieved using thionyl chloride (SOCl₂). rsc.org This reaction represents a classic nucleophilic substitution where the hydroxyl group at the benzylic position is replaced by a chloride ion. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org Thionyl chloride serves as both the chlorinating agent and a dehydrating agent, reacting with the alcohol to form a chlorosulfite intermediate, which then undergoes substitution. A detailed synthetic protocol involves the dropwise addition of thionyl chloride to a solution of the alcohol in dichloromethane. rsc.org After a reaction period of a few hours, the mixture is worked up, often by pouring it into a basic solution to neutralize the excess reagent and the HCl byproduct. rsc.org

| Parameter | Condition | Source |

| Starting Material | 3-chloro-1-phenylpropan-1-ol | rsc.org |

| Reagent | Thionyl chloride (SOCl₂) | rsc.org |

| Solvent | Dichloromethane (DCM) | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Reaction Time | 2 hours | rsc.org |

| Workup | Quenching with 15% sodium hydroxide (B78521) solution | rsc.org |

Triphosgene (B27547) (bis(trichloromethyl) carbonate), a safer solid substitute for phosgene (B1210022) gas, is a versatile reagent for converting alcohols to alkyl chlorides. nih.govwikipedia.org In combination with an amine base such as triethylamine (B128534) or pyridine (B92270), triphosgene can activate primary and secondary alcohols for chlorination under mild conditions. organic-chemistry.orgnih.gov This method is known for its high yields and compatibility with a range of sensitive functional groups. nih.gov The reaction proceeds through the formation of a chloroformate intermediate from the alcohol and triphosgene. The amine base neutralizes the HCl generated in situ, and the chloride ion, either from the HCl or the amine hydrochloride salt, then displaces the chloroformate group to yield the alkyl chloride. organic-chemistry.org For the synthesis of this compound, a precursor like 1-phenylpropane-1,3-diol (B1205248) could be treated with triphosgene and an amine base to achieve dichlorination. The choice between triethylamine and pyridine can be crucial; pyridine has been shown to be more effective for the chlorination of sterically hindered or α-branched alcohols. nih.gov

| Reagent System | Substrate Scope | Key Features | Source(s) |

| Triphosgene/Triethylamine | Effective for linear primary aliphatic alcohols. | Mild conditions, operationally simple. Incompatible with α-branched primary alcohols, which may form carbamates. | organic-chemistry.orgnih.gov |

| Triphosgene/Pyridine | Successfully transforms unactivated α-branched primary and secondary alcohols. | High yielding, stereospecific, and well-tolerated by sensitive functionalities. No nuisance waste products are generated. | nih.gov |

Direct halogenation of the propyl side chain of propylbenzene (B89791) is another potential route. This typically involves a free-radical mechanism, initiated by UV light. libretexts.org When propylbenzene is treated with chlorine gas (Cl₂) under UV irradiation, substitution occurs on the alkyl side chain. doubtnut.com The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.org However, this method often lacks selectivity, leading to a mixture of products, including mono-, di-, and trichlorinated species, as well as isomers with chlorine at different positions on the propyl chain. libretexts.org Achieving selective dichlorination at the 1 and 3 positions of the propyl chain via this method is challenging and would likely require extensive purification to isolate the desired this compound from the product mixture.

Conversion of Phenylpropanols to Dichlorinated Derivatives

Advanced C-H Functionalization Strategies for Dichloropropylbenzene Synthesis

Modern synthetic chemistry has seen the development of methods that can directly convert C-H bonds into C-halogen bonds, offering more direct and potentially more selective routes to halogenated compounds.

Site-selective chlorination of benzylic C–H bonds provides a powerful and direct strategy for synthesizing compounds like this compound from a precursor such as 3-chloro-1-phenylpropane. nih.gov Traditional radical chlorination often suffers from poor selectivity. nih.gov In contrast, advanced catalytic systems have been developed to achieve high benzylic selectivity. One such method employs a copper(I) chloride/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source like potassium chloride (KCl). nih.govwisc.edu This approach leverages a hydrogen-atom transfer (HAT) mechanism that shows a strong preference for the weaker benzylic C-H bonds. libretexts.orgnih.gov The proposed mechanism involves the generation of a reactive nitrogen-centered radical from NFSI, which selectively abstracts a benzylic hydrogen atom. The resulting benzylic radical is then trapped by a copper(II)-chloride species to form the new C-Cl bond. nih.gov This methodology is compatible with a diverse range of alkyl arenes and provides a sophisticated route to access benzylic chlorides. nih.govwisc.edu

| Component | Function | Source |

| CuICl/bis(oxazoline) | Catalyst System | nih.govwisc.edu |

| N-fluorobenzenesulfonimide (NFSI) | Oxidant (HAT reagent precursor) | nih.govwisc.edu |

| Potassium Chloride (KCl) | Chloride Source | nih.gov |

| C-H Substrate | Limiting Reagent (e.g., 3-chloro-1-phenylpropane) | nih.gov |

Regioselective Chlorination Tactics for Alkyl-Arenes

The regioselective chlorination of alkyl-arenes is a critical transformation for introducing chlorine atoms at specific positions on the alkyl side chain. One documented method for the synthesis of this compound involves the treatment of 3-chloro-1-phenylpropan-1-ol with thionyl chloride (SOCl₂) in dichloromethane. rsc.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is subsequently attacked by a chloride ion to yield the dichlorinated product. The crude product from this reaction is often used directly in subsequent steps without extensive purification. rsc.org

Another approach to achieving regioselective chlorination involves the use of copper(II) chloride (CuCl₂). nih.gov While this method has been demonstrated for the para-chlorination of aniline (B41778) derivatives, the underlying principle of using a metal halide as a chlorinating agent could potentially be adapted for the side-chain chlorination of alkylbenzenes under specific conditions. nih.gov The reaction conditions, such as solvent and temperature, play a crucial role in directing the regioselectivity of the chlorination. nih.gov For instance, the use of ionic liquids as solvents has been shown to enhance the conversion and yield of chlorination reactions under milder conditions compared to aqueous solvents. nih.gov

Visible light-mediated, metal-free chlorination has also emerged as a viable strategy. unica.it This method utilizes N,N-dichloroacetamide as the chlorinating agent in the presence of visible light. The reaction proceeds via a radical mechanism, where a chlorine radical is generated and abstracts a hydrogen atom from the alkyl side chain, followed by quenching of the resulting benzylic radical with a chlorine atom. unica.it This technique has been successfully applied to the chlorination of ethylbenzene, yielding (1-chloroethyl)benzene (B1265384) selectively. unica.it

Stereoselective Synthesis of Enantioenriched this compound Derivatives

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key determinant of biological activity or material properties. This section delves into the asymmetric routes to prepare these chiral molecules.

Asymmetric Synthetic Routes to Chiral 1,3-Dichloropropylbenzene Scaffolds

The development of asymmetric synthetic routes to chiral 1,3-dichloropropylbenzene scaffolds is an area of active research. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or a mixture enriched in one enantiomer.

One conceptual approach involves the use of chiral catalysts to induce asymmetry in the synthetic process. While direct asymmetric dichlorination of a suitable precursor to this compound is not extensively documented, related asymmetric transformations provide a framework for potential strategies. For instance, the principles of asymmetric catalysis, such as those used in the synthesis of chiral heterobiaryl scaffolds and other complex molecules, can be adapted. mdpi.comrsc.org These strategies often employ chiral ligands in combination with transition metals to create a chiral environment that directs the stereochemical outcome of the reaction.

The synthesis of chiral building blocks that can be subsequently converted to this compound is another viable strategy. For example, the stereoselective synthesis of chiral 1,3-diols can serve as a starting point. rsc.org These diols can then be stereospecifically converted to the corresponding dichlorides. Biocatalysts, such as enzymes, have shown great promise in the stereoselective synthesis of chiral diols. rsc.org

Control of Enantiomeric Excess in Preparative Scale Syntheses

Achieving high enantiomeric excess (ee) on a preparative scale is a significant challenge in asymmetric synthesis. The enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.

Several factors influence the enantiomeric excess in a reaction. The choice of chiral catalyst or auxiliary is paramount. The structure of the catalyst and its interaction with the substrate determine the degree of stereochemical control. For example, in organocatalytic reactions, the structure of the organocatalyst, such as a secondary amine, can be fine-tuned to maximize enantioselectivity. nih.gov

Reaction conditions, including temperature, solvent, and the presence of additives, also play a critical role. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer. The choice of solvent can influence the conformation of the catalyst and substrate, thereby affecting the stereochemical outcome.

In preparative scale syntheses, maintaining high enantiomeric excess requires careful optimization of all reaction parameters. Techniques such as chiral high-performance liquid chromatography (HPLC) are used to determine the enantiomeric excess of the product. nih.gov In some cases, a nearly racemic mixture can be improved to a high enantiomeric excess by modifying the reaction conditions, such as performing the reaction at a lower temperature. beilstein-journals.org

Table of Reaction Parameters for the Synthesis of this compound and its Analogs

| Starting Material | Reagent(s) | Solvent | Temperature | Product | Yield | Reference |

| 3-Chloro-1-phenylpropan-1-ol | Thionyl chloride (SOCl₂) | Dichloromethane | Room Temperature | This compound | - | rsc.org |

| 2-Methylaniline | Copper(II) chloride (CuCl₂) | 1-Hexyl-3-methylimidazolium chloride | 40 °C | 4-Chloro-2-methylaniline | 91% | nih.gov |

| Ethylbenzene | N,N-dichloroacetamide | Dichloromethane | Room Temperature | (1-Chloroethyl)benzene | 76% | unica.it |

Reactivity and Transformational Pathways of 1,3 Dichloropropyl Benzene in Catalytic Systems

Transition Metal-Catalyzed Cross-Coupling Reactions Involving (1,3-Dichloropropyl)benzene

Transition metal catalysis, especially using nickel and palladium, has become an indispensable tool for the formation of carbon-carbon bonds nih.govresearchgate.net. For substrates like this compound, these catalytic systems enable transformations that would be challenging to achieve through classical methods. The focus lies on reductive coupling strategies that can sequentially replace the two C-Cl bonds, often with high levels of stereocontrol.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Nickel catalysis has emerged as a powerful method for forging C(sp²)–C(sp³) bonds, particularly through reductive cross-coupling reactions. These reactions couple two organic electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc powder, thereby avoiding the need for pre-formed, often sensitive, organometallic reagents nih.govresearchgate.net. For a substrate like this compound, this approach allows for the coupling with aryl electrophiles to form valuable diarylalkane structures.

A key application of nickel-catalyzed asymmetric reductive coupling is the synthesis of enantioenriched 1,1-diarylalkanes nih.govresearchgate.netblogspot.com. In this transformation, a benzylic gem-dichloride such as this compound can be coupled with an (hetero)aryl iodide or bromide. The reaction proceeds sequentially, with the first C-Cl bond reacting, followed by the second, to generate a tertiary stereocenter bearing two different aryl groups.

The general reaction involves a nickel(0) catalyst, a chiral ligand, the two electrophilic coupling partners (e.g., this compound and an aryl iodide), and a terminal reductant. The careful selection of the chiral ligand is crucial for inducing high enantioselectivity, leading to the preferential formation of one enantiomer of the 1,1-diarylalkane product nih.govblogspot.com. This method provides a direct and efficient route to chiral diaryl structures that are common in medicinal chemistry nih.govrsc.org.

Nickel-catalyzed cross-coupling reactions are known for their broad substrate scope and excellent functional group tolerance organic-chemistry.orgmit.edu. When applied to the coupling of benzylic chlorides, these methods are compatible with a wide array of functional groups on both coupling partners. For the aryl partner, both electron-rich and electron-deficient systems, including various heterocycles like pyridines, pyrimidines, and indoles, are well-tolerated nih.govresearchgate.net.

Similarly, the benzyl (B1604629) chloride component can bear diverse substituents. The reaction conditions are typically mild enough to preserve common functional groups such as esters, ethers, amides, and even other halides (e.g., fluorides, chlorides on the aromatic ring), which allows for the synthesis of complex and highly functionalized molecules organic-chemistry.org. This high degree of compatibility makes the nickel-catalyzed reductive cross-coupling a robust tool for late-stage functionalization in synthetic routes.

Below is a representative table of functional group tolerance in related Ni-catalyzed reductive cross-couplings of benzylic chlorides with aryl halides.

| Aryl Halide Partner | Benzylic Chloride Partner | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Iodoacetophenone | (1-Chloroethyl)benzene (B1265384) | 85 | 94 |

| Methyl 4-iodobenzoate | (1-Chloroethyl)benzene | 91 | 92 |

| 4-Iodoanisole | (1-Chloroethyl)benzene | 78 | 95 |

| 2-Iodopyridine | (1-Chloroethyl)benzene | 75 | 90 |

| 4-Iodoacetophenone | 1-(1-Chloroethyl)naphthalene | 88 | 91 |

| 4-Iodoacetophenone | (1-Chloro-2-methylpropyl)benzene | 70 | 89 |

This table presents illustrative data from analogous reactions to demonstrate typical yields and enantioselectivities.

The success of asymmetric nickel-catalyzed cross-couplings hinges on the design of the chiral ligand, which controls the stereochemical outcome of the reaction mit.edu. Among the most successful ligand classes for these transformations are C₂-symmetric bis(oxazoline) (BOX) and 2,2′-bioxazoline (BiOX) ligands nih.govrsc.org. These ligands chelate to the nickel center, creating a well-defined chiral environment that directs the approach of the substrates, leading to high enantioselectivity acs.org.

Significant research has been dedicated to optimizing the ligand structure to improve both reactivity and stereocontrol. For instance, modifying the substituents at the 4-position of the oxazoline (B21484) ring can have a profound impact on the reaction's efficiency and enantioselectivity. The development of the novel 4-heptyl-BiOX ligand was instrumental in achieving high yields and enantiomeric excesses in the reductive coupling of benzylic chlorides with aryl iodides, demonstrating that subtle ligand modifications can lead to substantial improvements in catalytic performance nih.govblogspot.com. The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to suit specific substrate combinations.

Palladium-Catalyzed Transformations (e.g., Fukuyama Cross-Coupling)

While nickel is often favored for reductive couplings of alkyl halides, palladium catalysts are workhorses for a vast range of cross-coupling reactions researchgate.netdntb.gov.ua. For a substrate like this compound, palladium-catalyzed reactions such as Heck-type couplings are plausible. Although a direct Fukuyama cross-coupling, which typically involves thioesters and organozinc reagents, is not a standard transformation for gem-dichlorides, other palladium-catalyzed pathways can be envisioned.

For instance, a Heck-type reaction could occur where one of the C-Cl bonds undergoes oxidative addition to a Pd(0) catalyst, followed by insertion of an alkene and subsequent β-hydride elimination. More relevant are palladium-catalyzed ring-opening cross-couplings of related strained structures like gem-difluorocyclopropanes, which proceed through a C-C/C-X bond activation sequence to generate a π-allyl palladium intermediate that can be trapped by a nucleophile nih.gov. This type of reactivity highlights the potential for palladium to activate gem-dihalogenated systems under appropriate conditions.

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) is a powerful strategy that unites two different electrophiles using a metal catalyst and a terminal reductant dicp.ac.cnchemistryviews.orgdntb.gov.ua. This approach is particularly advantageous as it bypasses the preparation and handling of organometallic nucleophiles nih.gov. In the context of this compound, this strategy could be employed to couple the benzylic dichloride with another electrophile, such as an aryl chloride or bromide figshare.com.

The mechanism generally involves the selective oxidative addition of one electrophile (typically the more reactive one, like an aryl iodide) to a low-valent nickel catalyst. The second electrophile (the gem-dichloride) can then enter the catalytic cycle, leading to the formation of the C-C bond upon reductive elimination, with a reductant like manganese or zinc regenerating the active Ni(0) catalyst dicp.ac.cnfigshare.com. The selectivity in coupling two different C(sp²)-halides or a C(sp²)-halide with a C(sp³)-halide can be challenging but is often achievable by tuning the reaction conditions, catalyst, and ligand to exploit the different reactivities of the electrophiles dicp.ac.cn. This strategy represents a highly efficient and convergent approach to building molecular complexity from simple, readily available electrophilic starting materials.

Directed Derivatization and Functional Group Interconversions of this compound

This compound serves as a versatile precursor in organic synthesis due to the presence of two reactive chloro groups on the propyl chain. These sites allow for a variety of functional group interconversions through nucleophilic substitution and other reaction pathways. Alkyl chlorides are established precursors for a range of carbon-carbon (C-C), carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bond-forming reactions, making them valuable in the synthesis of diverse compounds wisc.edu. The differential reactivity of the benzylic chloride at the C1 position compared to the primary chloride at the C3 position can be exploited to achieve selective transformations.

Carbon-Carbon Bond-Forming Reactions

The chlorine atoms in this compound can be displaced by carbon nucleophiles to form new carbon-carbon bonds, extending the carbon skeleton. While specific examples for this compound are not extensively documented in the provided search results, analogous reactions with similar alkyl halides are well-established.

Common methods for C-C bond formation involving alkyl chlorides include:

Grignard Reactions: The formation of a Grignard reagent from this compound would be challenging due to the presence of the second electrophilic carbon, which could lead to intermolecular reactions. However, under controlled conditions, selective formation at one chloro group could potentially be achieved, followed by reaction with electrophiles such as aldehydes, ketones, or esters.

Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, are powerful methods for forming C-C bonds. These reactions typically involve an organometallic reagent and an organic halide. While often applied to aryl or vinyl halides, their application to alkyl halides is also known. For instance, Ni-catalyzed cross-electrophile coupling of benzyl chlorides has been explored for the synthesis of complex 1,1-diarylalkanes wisc.edu.

Cyanide Substitution: The displacement of chloride by a cyanide ion (e.g., from NaCN or KCN) is a common method to introduce a one-carbon extension, yielding a nitrile. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

A summary of potential C-C bond-forming reactions is presented in Table 1.

| Reaction Type | Reagents/Catalysts | Potential Product |

| Grignard-type Reaction | Mg, followed by an electrophile (e.g., RCHO) | Alcohol |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Alkylated benzene (B151609) derivative |

| Cyanide Substitution | NaCN or KCN | Nitrile derivative |

Carbon-Heteroatom Bond-Forming Reactions (C-O, C-N, C-S)

The electrophilic nature of the carbon atoms bonded to chlorine in this compound makes them susceptible to attack by heteroatom nucleophiles, leading to the formation of ethers, amines, and sulfides. The chloride products can be seamlessly derivatized in nucleophilic coupling steps with various building blocks wisc.edu.

Carbon-Oxygen (C-O) Bond Formation:

Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride. The choice of reaction conditions, such as the base and solvent, can influence the selectivity of the substitution at the C1 and C3 positions.

Carbon-Nitrogen (C-N) Bond Formation:

Amines can be prepared through the reaction of this compound with ammonia, primary, or secondary amines. This reaction can proceed via a nucleophilic substitution mechanism. To avoid over-alkylation, alternative methods such as the Gabriel synthesis or the use of azide (B81097) followed by reduction can be employed. The chloride products are known to undergo nucleophilic coupling with amine and azole building blocks wisc.edu.

Carbon-Sulfur (C-S) Bond Formation:

Thioethers (sulfides) can be synthesized by reacting this compound with thiols or their corresponding thiolates. These reactions are typically efficient and provide a direct route to sulfur-containing derivatives.

Table 2 provides an overview of potential C-heteroatom bond-forming reactions.

| Bond Type | Nucleophile | Reaction Name/Type | Potential Product |

| C-O | Alkoxide (RO⁻) or Phenoxide (ArO⁻) | Williamson Ether Synthesis | Ether |

| C-N | Ammonia (NH₃), Amines (RNH₂, R₂NH) | Nucleophilic Substitution | Amine |

| C-N | Azide (N₃⁻) followed by reduction | Azide Substitution/Reduction | Primary Amine |

| C-S | Thiolate (RS⁻) | Nucleophilic Substitution | Sulfide (Thioether) |

Nucleophilic Coupling of Chloride Products

The chloride groups in this compound are amenable to various nucleophilic coupling reactions. These transformations are fundamental in synthetic chemistry for building molecular complexity. Research has shown that alkyl chlorides can be employed in a range of C-C, C-O, C-N, and C-S bond-forming reactions wisc.edu. In a study involving the electrochemical chlorination of alkenes, this compound was detected as a product, highlighting its formation in systems where nucleophilic species are present acs.orgdoi.org.

The reactivity of the two chlorine atoms can be differentiated. The C1 chlorine is at a benzylic position, which can stabilize a carbocation intermediate, favoring Sₙ1-type reactions. However, it is also sterically more hindered than the C3 chlorine. The C3 chlorine is a primary chloride, which is generally more reactive in Sₙ2 reactions. This difference in reactivity can be exploited for selective functionalization.

For example, a less sterically hindered and strong nucleophile might preferentially attack the C3 position, while conditions that favor carbocation formation might lead to reaction at the C1 position.

Stereochemical Aspects of this compound Reactivity

The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Therefore, reactions involving this center must consider the stereochemical outcome.

Enantioconvergent and Stereospecific Transformations

While specific enantioconvergent or stereospecific transformations for this compound are not detailed in the provided search results, the principles of such reactions are applicable.

Stereospecific Reactions: If a reaction is performed on an enantiomerically pure sample of this compound, the stereochemistry of the product will depend on the mechanism. For example, an Sₙ2 reaction at the C1 position would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture.

Enantioconvergent Synthesis: This approach would involve converting a racemic mixture of this compound into a single enantiomer of a product. This could be achieved, for example, through a kinetic resolution where one enantiomer reacts much faster than the other, or through a dynamic kinetic resolution where the starting material enantiomers are in equilibrium.

Regioselectivity and Chemoselectivity in Dichlorinated Substrates

The presence of two chlorine atoms in this compound introduces challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity:

In reactions where only one chlorine atom is substituted, the regioselectivity is determined by which chlorine is replaced. As mentioned, the benzylic C1 chloride and the primary C3 chloride exhibit different reactivities.

Sₙ1 conditions (e.g., solvolysis in a polar, protic solvent) would likely favor reaction at the benzylic C1 position due to the stability of the resulting benzylic carbocation.

Sₙ2 conditions (e.g., a strong, unhindered nucleophile in a polar, aprotic solvent) would favor attack at the less sterically hindered primary C3 position.

Chemoselectivity:

Chemoselectivity arises when a reagent can react with more than one functional group. In the case of this compound, a key aspect of chemoselectivity would be mono- versus di-substitution. By controlling the stoichiometry of the nucleophile, it is often possible to favor the replacement of just one chlorine atom.

Elimination reactions (E1 or E2) are also possible competing pathways, which would lead to the formation of phenyl-substituted chloropropenes. The regioselectivity of elimination would be governed by Zaitsev's or Hofmann's rule, depending on the base and substrate structure. For instance, the reaction of the similar compound 1-phenyl-2-chloropropane with alcoholic KOH leads to the formation of 1-phenylpropene through an elimination reaction askfilo.comdoubtnut.comvedantu.com.

Table 3 summarizes the expected selectivity based on reaction conditions.

| Reaction Type | Conditions | Favored Position of Attack | Rationale |

| Sₙ1 | Polar, protic solvent; weak nucleophile | C1 (Benzylic) | Stabilization of the benzylic carbocation intermediate. |

| Sₙ2 | Polar, aprotic solvent; strong, unhindered nucleophile | C3 (Primary) | Less steric hindrance at the primary carbon. |

| Elimination | Strong, bulky base | C3-H or C2-H | Formation of a stable, conjugated alkene is likely favored (Zaitsev's rule). |

Mechanistic Investigations of Reactions Involving 1,3 Dichloropropyl Benzene

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two chlorine atoms on the propyl chain of (1,3-Dichloropropyl)benzene offers multiple sites for such transformations. Understanding the underlying mechanisms is key to controlling which chlorine atom reacts and to achieving the desired product.

Radical-Stabilized C(sp3) Electrophile Intermediacy

In certain cross-coupling reactions, particularly those involving nickel catalysis, the intermediacy of radical species plays a crucial role. For substrates like this compound, the reaction can proceed through the formation of a radical at the C(sp3) position of the propyl chain. This radical can be stabilized by the adjacent phenyl group through resonance, making its formation more favorable.

Mechanistic studies on related systems suggest that the catalytic cycle can involve single-electron transfer (SET) processes. For instance, a low-valent metal catalyst, such as Ni(0), can transfer an electron to the C-Cl bond, leading to its cleavage and the formation of a benzylic radical and a chloride anion. This radical can then be trapped by an organometallic nucleophile or undergo further transformations within the catalytic cycle. The stability of the benzylic radical intermediate is a key factor influencing the reaction pathway and efficiency.

Sequential Reduction Mechanisms in Catalytic Cycles

In nickel-catalyzed cross-electrophile coupling reactions, sequential reduction of the catalyst is a proposed mechanistic pathway. This mechanism is particularly relevant for reactions involving two different electrophiles. While direct studies on this compound are limited, analogies can be drawn from reactions with other alkyl halides.

In a typical scenario, the catalytic cycle might begin with the oxidative addition of an aryl halide to a Ni(0) complex to form a Ni(II) intermediate. This intermediate can then be reduced by a stoichiometric reductant to a Ni(I) species. The Ni(I) complex can then react with the second electrophile, such as one of the C-Cl bonds in this compound, through a process that may involve the formation of an alkyl radical. This radical can then combine with the nickel center to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product and regenerate a Ni(I) species that continues the catalytic cycle. The precise sequence of these reduction and oxidative addition steps is a subject of ongoing research and is likely dependent on the specific reaction conditions and substrates.

| Step | Catalyst Oxidation State Change | Key Intermediate |

| Oxidative Addition | Ni(0) → Ni(II) | Aryl-Ni(II)-Halide |

| Reduction | Ni(II) → Ni(I) | Aryl-Ni(I) |

| Radical Generation | - | Alkyl Radical |

| Radical Capture | Ni(I) → Ni(III) | Aryl-Alkyl-Ni(III)-Halide |

| Reductive Elimination | Ni(III) → Ni(I) | - |

Table 1: Illustrative steps in a sequential reduction mechanism for nickel-catalyzed cross-coupling.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many cross-coupling catalytic cycles, particularly those catalyzed by palladium. For this compound, the selective oxidative addition of a Pd(0) catalyst to one of the C-Cl bonds is a critical step. The benzylic C-Cl bond is generally more reactive towards oxidative addition than the homobenzylic one due to the electronic influence of the phenyl group.

Once the oxidative addition has occurred, forming a Pd(II) intermediate, a transmetalation step with an organometallic reagent introduces the second coupling partner to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex couple to form a new carbon-carbon bond, regenerating the Pd(0) catalyst. The facility of the reductive elimination step can be influenced by the nature of the ligands on the palladium and the steric and electronic properties of the coupling partners. Computational studies on similar systems have provided valuable insights into the energetics and transition state geometries of these elementary steps.

Understanding Selectivity in C-H Chlorination Processes

The selective functionalization of C-H bonds is a major goal in modern organic synthesis. For a molecule like this compound, the benzylic C-H bonds are particularly susceptible to functionalization due to their lower bond dissociation energy. Understanding the mechanisms of C-H chlorination is essential for controlling the position and degree of chlorination.

Radical-Relay Mechanisms for Benzylic Chlorination

Copper-catalyzed benzylic C-H chlorination often proceeds through a radical-relay mechanism. In this pathway, a copper(I) catalyst reacts with an oxidant, such as N-fluorobenzenesulfonimide (NFSI), to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the benzylic position of the alkylbenzene substrate, forming a resonance-stabilized benzylic radical. nih.gov

This benzylic radical is then intercepted by a copper(II)-chloride species, leading to the formation of the chlorinated product and regeneration of the copper(I) catalyst. This radical-relay approach allows for high site-selectivity for the benzylic position over other C-H bonds in the molecule. The efficiency and selectivity of this process can be fine-tuned by the choice of copper catalyst, ligand, and oxidant.

| Step | Description | Key Species |

| Catalyst Activation | Generation of an active radical species | Nitrogen-centered radical |

| Hydrogen Atom Transfer (HAT) | Abstraction of a benzylic hydrogen | Benzylic radical |

| Chlorine Transfer | Transfer of a chlorine atom to the benzylic radical | Copper(II)-chloride |

| Catalyst Regeneration | Regeneration of the active catalyst | Copper(I) |

Table 2: Key steps in a radical-relay mechanism for benzylic chlorination.

Polar Mechanisms in C-H Activation and Functionalization

While radical mechanisms are common in benzylic C-H functionalization, polar mechanisms also play a significant role, particularly in systems where radical pathways are disfavored. In the context of C-H chlorination, a polar mechanism might involve the activation of a C-H bond through coordination to a metal center, followed by deprotonation or concerted metalation-deprotonation.

For substrates containing directing groups, the metal catalyst can be brought into proximity to a specific C-H bond, facilitating its cleavage. While this compound itself lacks a strong directing group, understanding polar mechanisms is crucial for developing new catalytic systems that can achieve non-radical C-H functionalization. These pathways often involve organometallic intermediates where the metal is directly bonded to the carbon of the activated C-H bond. The subsequent reaction with a chlorine source, such as N-chlorosuccinimide (NCS), would then lead to the chlorinated product. The choice of metal, ligands, and reaction conditions determines whether a radical or a polar pathway is favored.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The reactivity of the two chlorine atoms on the propyl chain in this compound is expected to be influenced by various factors in a catalytic system. The choice of metal catalyst, the electronic and steric properties of the ligands, the solvent, and the reaction temperature would all be critical in controlling the outcome of transformations such as cross-coupling, substitution, or elimination reactions.

For analogous compounds like 1,3-dichlorobenzene, palladium-based catalysts are frequently employed for cross-coupling reactions. In such systems, the nature of the phosphine or N-heterocyclic carbene (NHC) ligand plays a crucial role in determining the selectivity between mono- and diarylation. nih.gov The steric bulk and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination, thereby controlling the product distribution. nih.govenscm.frsemanticscholar.org For instance, bulky ligands often favor the formation of the mono-substituted product by sterically hindering the second substitution. nih.gov

Furthermore, in reactions involving substrates with multiple reactive sites, the catalyst and ligands can direct the reaction to a specific site, a concept known as chemoselectivity. In the case of this compound, a well-designed catalytic system would be required to selectively activate one C-Cl bond over the other, or to favor reactions at the propyl chain over potential reactions on the benzene (B151609) ring.

While specific data tables and detailed research findings for this compound are not available in the reviewed literature, the principles of catalyst and ligand effects observed in related systems provide a framework for hypothetical considerations. Future research in this specific area would be necessary to generate the empirical data required for a thorough analysis.

Theoretical and Computational Studies on 1,3 Dichloropropyl Benzene and Its Reactivity

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are indispensable tools for mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways and the energies of intermediates and transition states. For a molecule like (1,3-Dichloropropyl)benzene, methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are commonly employed to model its reactions, particularly electrophilic aromatic substitution. scienceopen.comrsc.org

These calculations can elucidate the step-by-step mechanism of a reaction. For instance, in an electrophilic aromatic substitution, the process involves the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu Computational methods can calculate the activation energy required to form this intermediate and the subsequent energy changes leading to the final product.

Illustrative Reaction Coordinate for Electrophilic Nitration:

A hypothetical energy profile for the nitration of this compound would show the relative energies of the reactants, the transition state, the sigma complex intermediate, and the products. The rate-determining step is typically the formation of the high-energy sigma complex. msu.edu The stability of this complex is heavily influenced by the substituents on the benzene (B151609) ring.

| Reaction Stage | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + Nitronium ion (NO₂⁺) | 0 |

| Transition State 1 | Formation of the C-N bond | +15 to +25 |

| Sigma Complex | Positively charged intermediate | +5 to +10 |

| Transition State 2 | C-H bond breaking | +7 to +12 |

| Products | Nitrated this compound + H⁺ | -5 to -15 |

| Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations. |

Computational Modeling of Catalyst-Substrate Interactions and Transition States

Many reactions involving substituted benzenes require a catalyst. For example, Friedel-Crafts reactions or certain halogenations use a Lewis acid catalyst. masterorganicchemistry.com Computational modeling is crucial for understanding how these catalysts interact with the substrate and facilitate the reaction.

Models can detail the geometry and electronic structure of the catalyst-substrate complex. For this compound, a Lewis acid catalyst would interact with the chlorine atoms on the propyl chain or with an incoming electrophile, activating it for reaction. DFT calculations can model the transition state of this catalyzed reaction, revealing how the catalyst lowers the activation energy. researchgate.net For instance, in the chlorination of benzene, a Lewis acid like AlCl₃ polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the benzene ring. youtube.com

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

Computational chemistry provides powerful tools to predict the selectivity of reactions involving substituted benzenes.

Chemoselectivity: This refers to which functional group in a molecule reacts. In this compound, reactions could occur at the aromatic ring or on the dichloropropyl side chain. Computational models can compare the activation barriers for reactions at these different sites to predict the more likely outcome.

Regioselectivity: For electrophilic aromatic substitution on this compound, the key question is where on the ring the new substituent will attach (ortho, meta, or para positions). The (1,3-Dichloropropyl) group is an alkyl group, which is generally an ortho, para-director. Computational methods can predict this by calculating the relative stabilities of the ortho, meta, and para sigma complex intermediates. The lower the energy of the intermediate, the more favored the pathway. Charge distribution calculations on the starting molecule can also indicate the most nucleophilic (electron-rich) positions on the ring, which are the most likely sites of electrophilic attack. nih.gov

Stereoselectivity: While less common in simple aromatic substitutions, if the reaction creates a new chiral center, computational models can predict which stereoisomer is likely to be favored by calculating the energies of the diastereomeric transition states.

Predicted Regioselectivity for Electrophilic Substitution:

| Position | Relative Stability of Sigma Complex (Calculated) | Predicted Product Distribution |

| Ortho | More stable (due to inductive effect of alkyl group) | Major product (potentially hindered by sterics) |

| Meta | Less stable | Minor product |

| Para | Most stable (less steric hindrance) | Major product |

| Note: This table illustrates the expected outcome based on the directing effects of an alkyl group. The actual ratio of ortho to para products would be influenced by steric hindrance from the dichloropropyl chain. youtube.com |

Elucidation of Electronic and Steric Effects Influencing Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects originating from its substituent.

Electronic Effects: These are divided into inductive and resonance effects. libretexts.org

Inductive Effect: The propyl group is weakly electron-donating, which activates the benzene ring towards electrophilic attack, making it more reactive than benzene itself. The chlorine atoms on the propyl chain are electron-withdrawing, which will slightly counteract the donating effect of the alkyl chain.

Resonance Effect: The alkyl group does not have a significant resonance effect. The primary electronic influence is through the inductive effect.

Steric Effects: The (1,3-Dichloropropyl) group is relatively bulky. This steric hindrance can impede attack at the positions ortho to the substituent. youtube.comacs.org Consequently, while the propyl group electronically activates both the ortho and para positions, the para position is often favored for substitution because it is less sterically crowded. youtube.com The larger the incoming electrophile, the greater the preference for para substitution.

Computational studies can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on the aromatic ring, revealing the electron-donating or -withdrawing nature of the substituent. Molecular mechanics or DFT calculations can be used to model the steric clash between the substituent and an incoming reactant, helping to explain the observed ortho/para product ratios.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,3-dichloropropyl)benzene, and how do reaction conditions influence yield?

- Answer : this compound can be synthesized via substitution reactions using thionyl chloride (SOCl₂) to convert alcohols like 1-chloro-3-phenylpropan-2-ol into chlorides . Reaction conditions such as inert atmosphere (e.g., nitrogen) and precise temperature control (60–80°C) are critical to minimize side reactions and optimize yields. Solvent choice (e.g., acetone or DMF) and stoichiometric ratios of reagents also impact purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloropropyl substituents' positions on the benzene ring. Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C-Cl stretches. Thermogravimetric analysis (TGA) can assess thermal stability, referencing thermodynamic data from standardized databases .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the adjacent carbons, enhancing reactivity toward nucleophiles like amines or alkoxides. Steric hindrance from the benzene ring and chloropropyl chain may slow bimolecular reactions (SN2), favoring unimolecular mechanisms (SN1) in polar solvents. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Advanced Research Questions

Q. What are the mechanistic insights into anchimeric assistance during the hydrolysis of this compound derivatives?

- Answer : Anchimeric assistance (neighboring group participation) occurs when a chlorine atom stabilizes transition states during hydrolysis, forming cyclic intermediates. For example, treatment with dilute HCl may produce a chloronium ion intermediate, accelerating ring-opening reactions. Kinetic studies (e.g., monitoring via HPLC) and isotopic labeling (¹⁸O) can validate these pathways .

Q. How does this compound interact with environmental matrices, and what are its degradation byproducts in aquatic systems?

- Answer : Environmental fate studies show that hydrolysis and microbial degradation are primary pathways. Degradation products may include 3-chloropropiophenone and chlorinated alcohols, identified via LC-QTOF-MS. Persistence in sediment and bioaccumulation potential require ecotoxicological assessments using models like EPI Suite .

Q. What computational strategies are effective in optimizing the synthesis of this compound derivatives for reduced energy consumption?

- Answer : Density Functional Theory (DFT) calculations can model reaction pathways to identify low-energy intermediates. Machine learning algorithms (e.g., neural networks) trained on reaction databases predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation. Microfluidic reactor simulations further enhance scalability .

Q. How do structural isomers of this compound (e.g., 2,3-dichloro vs. 1,3-dichloro) exhibit divergent biological activities?

- Answer : Isomerism alters steric accessibility and electronic profiles, affecting interactions with biomolecules. For instance, 1,3-dichloro derivatives may bind more effectively to cytochrome P450 enzymes due to favorable halogen bonding, as shown in molecular docking studies. Comparative cytotoxicity assays (e.g., MTT on HepG2 cells) quantify these differences .

Q. What contradictions exist in reported toxicity data for this compound analogs, and how can they be resolved?

- Answer : Discrepancies arise from varying impurity profiles (e.g., residual thionyl chloride) or isomer contamination. High-resolution mass spectrometry (HRMS) and standardized OECD test guidelines (e.g., zebrafish embryo toxicity assays) improve reproducibility. Meta-analyses of existing datasets can identify confounding variables like pH or salinity in aquatic toxicity studies .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.